2-(1H-Imidazol-2-yl)pyrimidine is a heterocyclic compound with the chemical formula CHN. It features a pyrimidine ring substituted with an imidazole group, making it a member of the broader class of imidazo-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, especially as an inhibitor in various therapeutic contexts.
This compound can be classified under the category of heterocyclic compounds, specifically belonging to the sub-group of imidazo-pyrimidines. Its synthesis and applications have been explored in various studies, highlighting its relevance in organic chemistry and drug discovery. The compound is indexed under the Chemical Abstracts Service Registry Number 627910-87-6 and is available from various chemical suppliers such as Sigma-Aldrich and PubChem .
The synthesis of 2-(1H-imidazol-2-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with imidazole compounds under controlled conditions.
The molecular structure of 2-(1H-imidazol-2-yl)pyrimidine consists of:
The compound's molecular geometry can be described using computational methods like density functional theory (DFT) to predict bond lengths and angles accurately. The compound's structure can be visualized using molecular modeling software, confirming its planar conformation conducive to biological activity .
2-(1H-imidazol-2-yl)pyrimidine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, where the electron-rich imidazole ring enhances its nucleophilicity. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and purity of the products formed.
The mechanism of action for 2-(1H-imidazol-2-yl)pyrimidine as a potential therapeutic agent often involves its interaction with biological targets such as kinases or enzymes involved in signal transduction pathways.
Studies have shown that derivatives of this compound can inhibit specific kinases, such as B-Raf kinase, which is implicated in various cancers. The binding affinity and inhibition kinetics are typically assessed through biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound .
2-(1H-imidazol-2-yl)pyrimidine has several notable applications:
The discovery of 2-(1H-imidazol-2-yl)pyrimidine derivatives emerged prominently in early 21st-century antimalarial research, driven by the urgent need to combat Plasmodium falciparum resistance to existing therapies. A landmark study identified this scaffold through systematic screening of heterocyclic compounds, culminating in the development of a novel series of 1H-imidazol-2-yl-pyrimidine-4,6-diamines. Compound 40 from this series demonstrated nanomolar potency against both wild-type and drug-resistant parasites, coupled with favorable in vivo pharmacokinetic properties—marking a significant advancement in heterocyclic antimalarial agents [1] [8]. Concurrently, synthetic accessibility facilitated rapid exploration: the core structure could be efficiently assembled via condensation reactions between aminopyrimidines and carbonyl components or through transition metal-catalyzed coupling strategies [2] [10]. This synthetic versatility accelerated structural diversification, enabling researchers to probe the scaffold’s bioactivity across therapeutic domains. Cancer research soon adopted this heterocyclic framework, exemplified by the development of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as kinase inhibitors. These efforts yielded compound 10e, which exhibited dual inhibition of JAK2/3 and Aurora A/B kinases (IC₅₀ = 0.166 μM and 0.057 μM against JAK2 and JAK3, respectively), highlighting the scaffold’s translational potential beyond infectious diseases [4].
Table 1: Key Bioactive Derivatives of 2-(1H-Imidazol-2-yl)pyrimidine and Their Therapeutic Applications
Compound Derivative | Therapeutic Target | Key Activity Metrics | Therapeutic Area |
---|---|---|---|
Compound 40 [1] [8] | Plasmodium falciparum | Potent activity against drug-resistant parasites | Antimalarial |
Compound 10e [4] | JAK2/3, Aurora A/B kinases | IC₅₀ = 0.166 μM (JAK2), 0.057 μM (JAK3) | Oncology |
Compound 31 [9] | c-Met kinase | IC₅₀ = 12.8 nM; >78-fold selectivity over other kinases | Oncology |
Compound 41 [6] | BACE1 | IC₅₀ = 4.6 μM; high BBB permeability | Alzheimer’s Disease |
The 2-(1H-imidazol-2-yl)pyrimidine scaffold serves as a privileged pharmacophore due to its balanced electronic distribution and hydrogen-bonding capabilities. X-ray crystallography and computational analyses reveal that the imidazole nitrogen (N1) and pyrimidine N3 act as complementary hydrogen-bond acceptors, while the imidazole NH (N1-H) functions as a critical donor. This configuration enables bidentate binding to kinase hinge regions, as demonstrated in c-Met inhibitors where the imidazole ring anchors to Met1160 via hydrogen bonding [9]. Substituent tolerance further enhances drug-likeness: C4/C6 pyrimidine modifications modulate electron density, while imidazole N1 substitutions influence conformational stability. For instance, 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (CAS 114834-04-7) introduces an electrophilic site for nucleophilic displacement, enabling rapid analogue synthesis [10].
Physical properties underpin bioavailability: the unsubstituted scaffold (MW 158.16 g/mol) displays moderate lipophilicity (LogP ~1.3), though melting points vary significantly with substitution (e.g., 2-(1H-imidazol-2-yl)pyridine melts at 135–140°C [5]). The scaffold’s planar geometry facilitates π-stacking with tyrosine residues (e.g., Tyr1230 in c-Met), while sulfonamide derivatization—as in BACE1 inhibitor 41—enhances polarity without compromising blood-brain barrier permeability (TPSA ~86 Ų; IC₅₀ = 4.6 μM) [6].
Table 2: Structural and Physicochemical Properties of Core Scaffold and Derivatives
Structural Feature | Role in Pharmacophore | Example Modification | Effect on Properties |
---|---|---|---|
Imidazole NH | Hydrogen bond donor | N-methylation | Reduced kinase affinity; increased LogP |
Pyrimidine C4/C6 | Hydrogen bond acceptor | Diamino substitution (e.g., Compound 40) | Enhanced antimalarial potency |
Imidazole C4/C5 | π-Stacking surface | Phenyl substitution (e.g., Compound 10e) | Kinase selectivity modulation |
Linker region | Conformational flexibility | Sulfonamide insertion (e.g., Compound 41) | Improved BBB permeability |
The 2-(1H-imidazol-2-yl)pyrimidine scaffold excels in multitarget drug design due to its intrinsic ability to engage diverse enzyme binding pockets. In oncology, compound 10e exemplifies balanced polypharmacology, simultaneously inhibiting JAK2 (IC₅₀ = 0.166 μM), JAK3 (IC₅₀ = 0.057 μM), Aurora A (IC₅₀ = 0.939 μM), and Aurora B (IC₅₀ = 0.583 μM). This broad kinase suppression translates to potent antiproliferative effects in K562 leukemia cells (IC₅₀ = 6.726 μM) via dual cell-cycle arrest and STAT3/STAT5 phosphorylation blockade [4]. Similarly, imidazo[1,2-a]pyridine derivatives incorporating this core (e.g., compound 31) achieve exceptional c-Met selectivity (>78-fold over other kinases) while suppressing cancer cell scattering—a hallmark of metastatic invasion [9].
Pharmacophore modeling confirms the scaffold’s adaptability: virtual screening studies identify it as a viable mimic of JAK inhibitor binding motifs, particularly when paired with electron-withdrawing pyrimidine substituents that enhance ATP-competitive binding [7]. In Alzheimer’s disease, structural hybridization strategies yield 2-substituted-thio-N-(1H-imidazol-2-yl)acetamides (e.g., compound 41), which maintain BACE1 inhibition (IC₅₀ = 4.6 μM) while incorporating thioether moieties for amyloid precursor protein (APP) cleavage disruption. This design intentionally avoids peptidomimetic character, improving blood-brain barrier penetration (Pe = 8.52 × 10⁻⁶ cm/s) compared to earlier peptide-based inhibitors [6]. Molecular docking reveals critical interactions: the imidazole ring occupies the S1 pocket of BACE1, while the pyrimidine nitrogen forms water-mediated hydrogen bonds with catalytic aspartates (Asp32/Asp228), enabling dual-subsite engagement unattainable with simpler heterocycles [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8